molecular formula C17H24BrN3O2 B6981791 2-(3-Bromophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide

2-(3-Bromophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide

Cat. No.: B6981791
M. Wt: 382.3 g/mol
InChI Key: HSQFGIBKKOBOQR-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

2-(3-bromophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c18-13-3-1-2-12(10-13)16(17(19)22)20-14-4-7-21(8-5-14)15-6-9-23-11-15/h1-3,10,14-16,20H,4-9,11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQFGIBKKOBOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(C2=CC(=CC=C2)Br)C(=O)N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved by reacting 3-bromophenylacetic acid with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide to form the oxolan-3-yl intermediate.

    Amidation Reaction: The oxolan-3-yl intermediate is then reacted with 1-(oxolan-3-yl)piperidine-4-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide
  • 2-(3-Fluorophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide

Uniqueness

Compared to its analogs, 2-(3-Bromophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s affinity for certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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